molecular formula C10H11BClNO3 B1461933 (4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid CAS No. 871332-73-9

(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid

Cat. No.: B1461933
CAS No.: 871332-73-9
M. Wt: 239.46 g/mol
InChI Key: AZBIVGURALLESY-UHFFFAOYSA-N
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Description

(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid (CAS: 871332-73-9) is an organoboron compound with the molecular formula C₁₀H₁₁BClNO₃ and a molecular weight of 239.46 g/mol . Its structure features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a chlorine atom at the 4-position and a cyclopropylcarbamoyl group (-C(=O)NC₃H₅) at the 3-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, a critical step in pharmaceutical and agrochemical development . It is commercially available with purities ranging from 95% to 98% and has a melting point of 216–220°C .

Properties

IUPAC Name

[4-chloro-3-(cyclopropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BClNO3/c12-9-4-1-6(11(15)16)5-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBIVGURALLESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661224
Record name [4-Chloro-3-(cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-73-9
Record name [4-Chloro-3-(cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(cyclopropylcarbamoyl)phenylboronic acid
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Mechanism of Action

Biological Activity

(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid is an organoboron compound characterized by its boronic acid functional group attached to a phenyl ring, which also features a chloro group and a cyclopropylcarbamoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of protein interactions and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BClNO3C_{10}H_{11}BClNO_3. Its structure allows it to participate in reversible covalent bonding with diols, which is a hallmark of boronic acids. This property is crucial for its interactions with various biomolecules, including proteins and enzymes.

Property Description
Molecular Formula C10H11BClNO3C_{10}H_{11}BClNO_3
Molecular Weight 233.56 g/mol
Solubility Soluble in water and organic solvents
Functional Groups Boronic acid, chloro group, cyclopropylcarbamoyl

The biological activity of this compound primarily arises from its ability to interact with specific proteins and enzymes. The boronic acid moiety can form reversible covalent bonds with hydroxyl groups on serine and threonine residues in proteins, influencing their activity.

Key Mechanisms:

  • Enzyme Inhibition: It has been shown to inhibit various proteases, which are enzymes that break down proteins. This inhibition can lead to altered cellular signaling pathways.
  • Modulation of Protein-Protein Interactions (PPIs): By disrupting PPIs, the compound may affect critical biological processes such as cell proliferation and apoptosis, making it a candidate for cancer therapeutics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Studies suggest that this compound can inhibit the growth of certain cancer cell lines by modulating key signaling pathways.
  • Anti-inflammatory Effects: It may reduce inflammation by inhibiting enzymes involved in inflammatory processes.
  • Metabolic Regulation: The compound has potential applications in regulating metabolic disorders through its effects on enzyme activity.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Studies: Research conducted on various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation at micromolar concentrations. The mechanism was linked to the inhibition of specific proteases involved in tumor progression.
  • Animal Models: In vivo studies showed that treatment with this compound resulted in reduced tumor sizes in xenograft models, indicating its potential as an effective anticancer agent.

Table: Summary of Research Findings

Study Type Findings Reference
In VitroInhibition of cancer cell proliferationSmolecule
In VivoReduced tumor size in xenograft modelsBenchChem
Mechanistic StudyDisruption of protein-protein interactionsResearchGate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The 3-chloro-4-(cyclopropylcarbamoyl)phenyl analog (CAS: 850589-44-5) shares the same molecular formula but differs in the substituent positions : the chlorine and cyclopropylcarbamoyl groups are swapped (3-Cl, 4-carbamoyl vs. 4-Cl, 3-carbamoyl). This positional isomerism leads to distinct physicochemical and reactivity profiles:

  • Electronic Effects : The electron-withdrawing chlorine at the 4-position in the target compound may enhance the electrophilicity of the boronic acid group compared to its isomer.
Table 1: Comparison of Positional Isomers
Property (4-Cl,3-carbamoyl)phenylboronic Acid (3-Cl,4-carbamoyl)phenylboronic Acid
CAS Number 871332-73-9 850589-44-5
MDL Number MFCD07783865 MFCD07363770
Purity 95–98% 97%
Melting Point 216–220°C Not reported

Reactivity in Cross-Coupling Reactions

Compared to pinacol boronate esters (e.g., N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide), the free boronic acid form offers:

  • Higher Reactivity : Free boronic acids are more reactive in Suzuki-Miyaura couplings but less stable under ambient conditions.
  • Synthetic Utility : The target compound’s chlorine and carbamoyl groups may direct coupling to specific positions in aromatic systems, enabling precise synthesis of complex molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid
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(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid

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